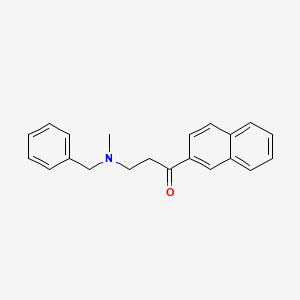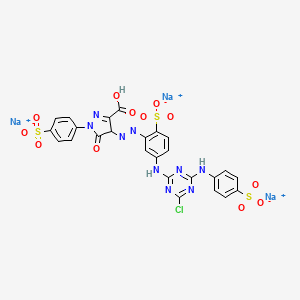![molecular formula C18H21N5O6S2 B14801657 N-{5-[2-(2-Amino-4-oxo-4,4a,6,7-tetrahydro-1H-pyrimido[5,4-b][1,4]thiazin-6-yl)ethyl]thiophene-2-carbonyl}glutamic acid](/img/structure/B14801657.png)
N-{5-[2-(2-Amino-4-oxo-4,4a,6,7-tetrahydro-1H-pyrimido[5,4-b][1,4]thiazin-6-yl)ethyl]thiophene-2-carbonyl}glutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AG2034 is a novel inhibitor of glycinamide ribonucleotide formyltransferase, an enzyme involved in the de novo purine synthesis pathway. This compound was designed based on the crystal structure of the glycinamide ribonucleotide formyltransferase domain of the human trifunctional enzyme. AG2034 has shown significant potential in preclinical studies as an anticancer agent due to its ability to selectively target tumor cells that rely on de novo purine biosynthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
AG2034 is synthesized through a series of chemical reactions involving the formation of a thienoyl-L-glutamic acid derivative. The synthetic route typically involves the following steps:
- Formation of the pyrimidino-thiazinyl intermediate.
- Coupling of the intermediate with thienoyl-L-glutamic acid.
- Purification and characterization of the final product .
Industrial Production Methods
The industrial production of AG2034 involves scaling up the synthetic route mentioned above. This includes optimizing reaction conditions, such as temperature, pH, and solvent systems, to ensure high yield and purity of the final product. The process also involves stringent quality control measures to meet regulatory standards for pharmaceutical compounds .
Analyse Des Réactions Chimiques
Types of Reactions
AG2034 undergoes various chemical reactions, including:
Oxidation: AG2034 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in AG2034.
Substitution: AG2034 can undergo substitution reactions where specific functional groups are replaced with others
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of AG2034 can lead to the formation of oxidized glycinamide ribonucleotide formyltransferase inhibitors, while reduction can yield reduced derivatives with modified biological activity .
Applications De Recherche Scientifique
AG2034 has a wide range of scientific research applications, including:
Chemistry: AG2034 is used as a tool compound to study the de novo purine synthesis pathway and the role of glycinamide ribonucleotide formyltransferase in cellular metabolism
Biology: In biological research, AG2034 is employed to investigate the effects of glycinamide ribonucleotide formyltransferase inhibition on cell proliferation and survival, particularly in cancer cells
Medicine: AG2034 has shown promise as an anticancer agent in preclinical studies. .
Industry: AG2034 is used in the pharmaceutical industry for the development of new anticancer drugs and as a reference compound in drug screening assays
Mécanisme D'action
AG2034 exerts its effects by inhibiting glycinamide ribonucleotide formyltransferase, an enzyme essential for the de novo synthesis of purines. By blocking this enzyme, AG2034 disrupts the production of purine nucleotides, which are crucial for DNA and RNA synthesis. This inhibition leads to the depletion of purine nucleotides, resulting in the inhibition of cell proliferation and induction of cell death, particularly in rapidly dividing tumor cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lometrexol: Another glycinamide ribonucleotide formyltransferase inhibitor that has been evaluated in clinical trials. .
Methotrexate: A well-known antifolate that inhibits dihydrofolate reductase, another enzyme involved in nucleotide synthesis. .
Uniqueness of AG2034
AG2034 is unique in its high affinity for the folate receptor and its ability to selectively inhibit glycinamide ribonucleotide formyltransferase. This selectivity allows AG2034 to target tumor cells with elevated de novo purine biosynthesis while sparing normal cells that rely on the salvage pathway for purine nucleotides .
Propriétés
Formule moléculaire |
C18H21N5O6S2 |
|---|---|
Poids moléculaire |
467.5 g/mol |
Nom IUPAC |
2-[[5-[2-(2-amino-4-oxo-3,4a,6,7-tetrahydropyrimido[5,4-b][1,4]thiazin-6-yl)ethyl]thiophene-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C18H21N5O6S2/c19-18-22-14-13(16(27)23-18)31-9(7-20-14)2-1-8-3-5-11(30-8)15(26)21-10(17(28)29)4-6-12(24)25/h3,5,9-10,13H,1-2,4,6-7H2,(H,21,26)(H,24,25)(H,28,29)(H3,19,20,22,23,27) |
Clé InChI |
OBJZIAQFEFEOHJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(SC2C(=O)NC(=NC2=N1)N)CCC3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-fluoro-N-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-5-nitroaniline](/img/structure/B14801595.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-3-methylbenzohydrazide](/img/structure/B14801604.png)
![2-[Bis(5-methylfuran-2-yl)methyl]phenol](/img/structure/B14801616.png)
![1-[1-(4-Methoxyphenyl)ethyl]-4-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one](/img/structure/B14801618.png)

![4-{[(2-methylphenyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B14801634.png)
![3-{(E)-[(3-nitrophenyl)imino]methyl}benzene-1,2-diol](/img/structure/B14801639.png)

![methyl 7-[3,5-dihydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B14801651.png)
![Phosphonic acid, P,P'-[[2-(1H-benzotriazol-1-yl)-2-benzoyl-1,3-propanediyl]bis[(3-bromo-7,2-naphthalenediyl)(difluoromethylene)]]bis-](/img/structure/B14801655.png)
![2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-N-methylpropanamide](/img/structure/B14801661.png)
